1,3-Diethylimidazolium ethylsulfate; 99%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

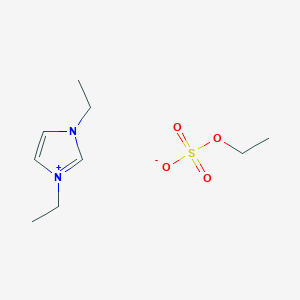

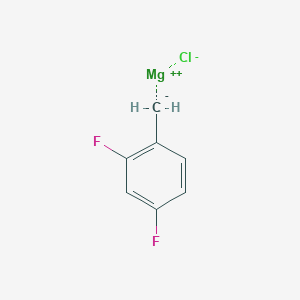

1,3-Diethylimidazolium ethylsulfate is a chemical compound with the molecular formula C9H18N2O4S . It is also known by other names such as 1,3-Diethylimidazolium ethyl sulfate . The molecular weight of this compound is 250.32 g/mol .

Molecular Structure Analysis

The molecular structure of 1,3-Diethylimidazolium ethylsulfate has been analyzed in several studies . The compound has a 2D structure and its 3D conformer generation is disallowed since it is a mixture or salt . The compound has a formal charge of 0 and a complexity of 177 .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Diethylimidazolium ethylsulfate have been studied . For instance, the densities of pure 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid and its mixtures with ethanol have been measured .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diethylimidazolium ethylsulfate have been analyzed . The compound has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 3 . The Topological Polar Surface Area is 83.6 Ų .

Aplicaciones Científicas De Investigación

Microfluidics and Nanofluidics

This compound has been used in the continuous flow synthesis of ionic liquids in a PTFE micro-capillary . A Y-shaped microfluidic junction is used to mix the incoming reactants. The effects of independent parameters like velocity, reaction temperature, and micro-capillary diameter on product yield, rate of production, and space–time yield are reported .

Green Solvents

Ionic liquids, including 1,3-Diethylimidazolium ethylsulfate, are considered green solvents due to their ability to dissolve a wide range of materials while having negligible volatility . They are non-toxic and have a low environmental impact .

Electrochemistry

Due to their ionic state, ionic liquids possess high ionic conductivity and offer a large electrochemical window, which is often useful when they are used in processes like electrodeposition .

Separation Processes

The tailorable nature of ionic liquids makes them attractive in various separation processes . By carefully selecting the cationic and anionic components, the physical and chemical properties of ionic liquids can be easily adjusted or fine-tuned .

Catalysis and Organic Synthesis

Ionic liquids have been widely used in a variety of applications like catalysis and organic synthesis . They offer unique green attributes and controllable properties .

Thermal Fluids

Studies on the use of ionic liquids as a thermal fluid have also increased in recent years . Most of these publications have been related to thermophysical properties of pure ionic liquids and mixtures of ionic liquids with other functional solvents .

Binary Mixtures

This compound has been used in the study of binary mixtures with ethylene glycol . The interplay between intermolecular and intramolecular hydrogen bonding decides unique molecular-level interactions and dictates enhanced thermodynamic properties of the binary mixtures .

Volumetric Properties and Viscosities

The volumetric properties and viscosities of pure 1,3-Diethylimidazolium ethylsulfate and its binary mixtures with ethylene glycol have been measured and analyzed . This information is crucial for understanding the intermolecular interactions between components .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a sustainable and efficient hydraulic fluid .

Mode of Action

It’s known to be used as a hydraulic fluid, which implies it may interact with mechanical systems to transmit power

Biochemical Pathways

As a hydraulic fluid, its primary function is likely mechanical rather than biochemical .

Result of Action

The result of the action of 1,3-Diethylimidazolium Ethylsulfate is to enable the efficient transmission of power in hydraulic systems

Action Environment

The action of 1,3-Diethylimidazolium Ethylsulfate as a hydraulic fluid can be influenced by environmental factors such as temperature and pressure . Its stability and efficacy in different environmental conditions would be an important area of study for its use in various industrial applications.

Propiedades

IUPAC Name |

1,3-diethylimidazol-1-ium;ethyl sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2H6O4S/c1-3-8-5-6-9(4-2)7-8;1-2-6-7(3,4)5/h5-7H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQXBJGXYUGSS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.CCOS(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethylimidazolium ethylsulfate | |

CAS RN |

516474-04-7 |

Source

|

| Record name | 1H-Imidazolium, 1,3-diethyl-, ethyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516474-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)